2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Description
2-(3-Aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 3-aminopropyl chain at position 2 and a 1H-imidazol-1-yl group at position 4. The dihydropyridazinone scaffold is notable for its planar structure, which facilitates π-π interactions and hydrogen bonding, critical for biological activity .
Properties
IUPAC Name |
2-(3-aminopropyl)-6-imidazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-4-1-6-15-10(16)3-2-9(13-15)14-7-5-12-8-14/h2-3,5,7-8H,1,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWKWBXECHFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=CN=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and therapeutic implications, focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound features an imidazole ring and a dihydropyridazine moiety, which contribute to its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and pyridazine rings. The procedures often utilize common reagents such as amines and aldehydes under controlled conditions to ensure high yield and purity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of imidazole and pyridazine exhibit significant antibacterial properties. For instance, a related study showed that thiosemicarbazide derivatives with imidazole rings displayed varying activities against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 1000 µg/mL . The structural modifications in these compounds can significantly influence their efficacy.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiosemicarbazide derivative 1 | 31.25 | Staphylococcus aureus |
| Thiosemicarbazide derivative 2 | 62.5 | Bacillus subtilis |
| Thiosemicarbazide derivative 3 | 1000 | Escherichia coli |
Anticancer Activity
The anticancer potential of compounds containing imidazole and pyridazine structures has been explored in various in vitro studies. For example, compounds similar to this compound have shown moderate cytotoxic effects against several cancer cell lines . The mechanism of action is believed to involve the disruption of cellular processes through interactions with DNA or enzymes critical for cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 25 | HeLa |
| Compound B | 50 | MCF-7 |
| Compound C | 75 | A549 |
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
-
Study on Antibacterial Properties :
A study synthesized various imidazole derivatives and tested them against common bacterial pathogens. The results indicated that certain modifications led to enhanced antibacterial activity, particularly against resistant strains . -
Anticancer Screening :
Another study focused on evaluating the anticancer effects of imidazole-based compounds on different cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, making them potential candidates for further drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be compared to analogs with variations in substituents or core heterocycles. Below is a systematic analysis based on the evidence:
Substituent Effects on Planarity and Crystal Packing
- 6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one (): This analog replaces the imidazole group with a bulkier benzimidazole moiety. Crystallographic analysis reveals a near-planar structure (interplanar angle: 3.69°) between the dihydropyridazinone and benzimidazole groups, with hydrogen bonds (N–H···O) stabilizing the crystal lattice. The bulkier benzimidazole increases steric hindrance but maintains planarity, suggesting tolerance for aromatic substituents at position 6 .
Triazole vs. Imidazole Substitution
- 2-(3-Aminopropyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (): This analog substitutes imidazole with a 1,2,4-triazole group. Triazoles are less basic than imidazoles (pKa ~1.2 vs. ~6.9), which could reduce protonation-dependent binding in acidic environments. The discontinuation of this compound by CymitQuimica may reflect synthetic challenges or inferior pharmacokinetics compared to imidazole derivatives .
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
